

# Chemical properties of metomidate hydrochloride

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## Compound of Interest

Compound Name: Metomidate

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An In-depth Technical Guide on the Core Chemical Properties of **Metomidate** Hydrochloride

## Introduction

**Metomidate** hydrochloride (CAS No: 35944-74-2) is a non-barbiturate, imidazole-based sedative-hypnotic agent.[1][2] Structurally related to etomidate, it is recognized for its dual mechanism of action: potentiation of the GABA-A receptor system to induce sedation and potent, reversible inhibition of adrenal steroidogenesis.[3][4] This latter property, specifically the inhibition of 11 $\beta$ -hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), makes it a valuable tool in veterinary medicine, particularly for anesthesia in fish, and in clinical research for diagnostic imaging of adrenocortical tumors when radiolabeled.[2][4][5] This guide provides a detailed overview of its core chemical properties, experimental protocols for its analysis, and its key signaling pathways.

## Chemical and Physical Properties

**Metomidate** hydrochloride is a racemic mixture supplied as a solid powder.[6][7] Its fundamental chemical and physical properties are summarized below.

Property	Value	Reference
IUPAC Name	methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride	[6]
CAS Number	35944-74-2	[1][6][8]
Molecular Formula	C <sub>13</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub> •HCl	[1][8]
Molecular Weight	266.72 g/mol	[1][7][9]
Melting Point	173-174 °C	
Boiling Point	379.4 °C at 760 mmHg	[1][10]
Appearance	Solid powder	[6]
Purity	≥98%	[8][11]

## Solubility and Stability

Solubility: **Metomidate** hydrochloride exhibits varied solubility in different solvents. It is soluble in phosphate-buffered saline (PBS, pH 7.2) at concentrations of ≥10 mg/mL and soluble in DMSO.[6][8] It is sparingly soluble in ethanol, with a solubility range of 1-10 mg/mL.[8]

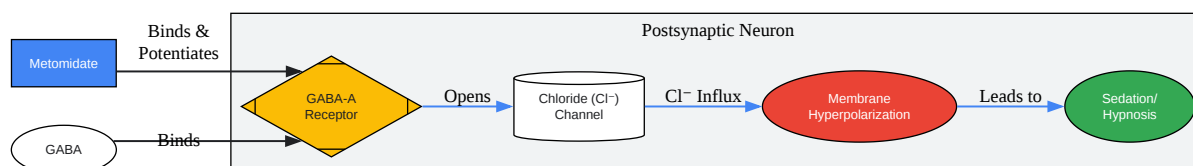
Stability and Storage: For long-term stability (≥ 4 years), **metomidate** hydrochloride should be stored at -20°C.[4][8] For short-term storage (days to weeks), it can be kept in a dry, dark environment at 0 - 4°C.[6] The compound is stable enough for shipment at ambient temperature for several weeks.[6]

## Mechanism of Action and Signaling Pathways

**Metomidate** hydrochloride exerts its physiological effects through two primary signaling pathways.

4.1 GABAergic System Potentiation As a hypnotic agent, **metomidate**'s primary mechanism of action is the potentiation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system.[3][12] It binds to the GABA-A receptor, enhancing the receptor's affinity for GABA.[3][5] This action increases the influx of chloride ions

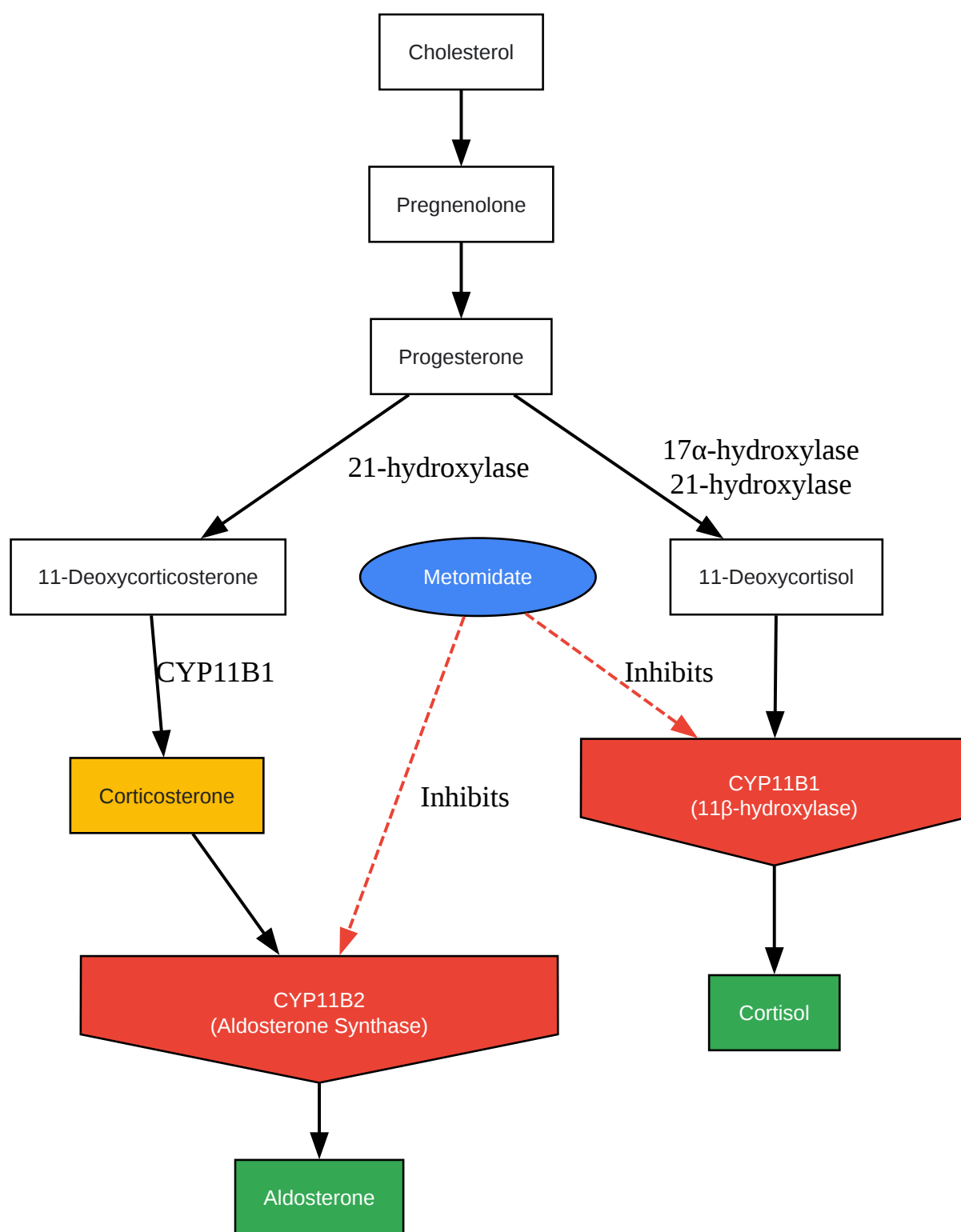
into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential, which ultimately leads to sedation and hypnosis.[3]



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### GABA-A Receptor Potentiation by **Metomidate**

**4.2 Inhibition of Adrenal Steroidogenesis** **Metomidate** is a potent and selective inhibitor of key enzymes in the adrenal cortex responsible for steroid hormone production.[4] Specifically, the imidazole ring of **metomidate** interacts with the heme group of cytochrome P450 enzymes CYP11B1 (11 $\beta$ -hydroxylase) and CYP11B2 (aldosterone synthase).[4] This reversible, dose-dependent inhibition blocks the final steps in the synthesis of cortisol and aldosterone, respectively, leading to a significant reduction in their production.[4][6] This targeted action is leveraged in diagnostic imaging to identify adrenocortical tumors, which exclusively express these enzymes.[4]



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### Inhibition of Cortisol and Aldosterone Synthesis

## Experimental Protocols

The analysis of **metomidate** hydrochloride and its impurities, particularly in the context of its relation to etomidate, requires precise analytical methods.

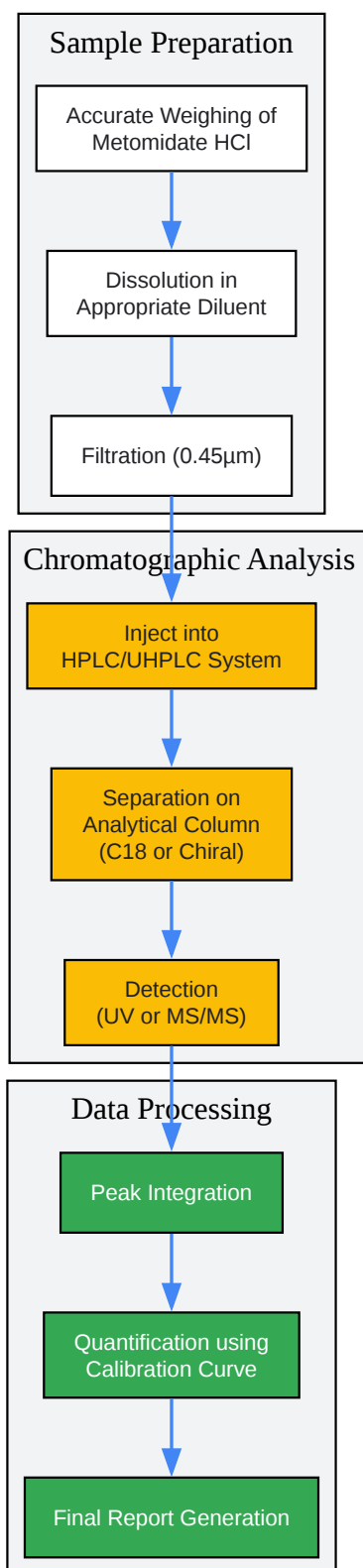
5.1 Purity and Impurity Analysis via RP-HPLC A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed and validated for the analysis of **metomidate** and its related impurities.[\[13\]](#)[\[14\]](#)

- Objective: To quantify **metomidate** hydrochloride and separate it from potential process-related impurities or degradation products.
- Instrumentation: An HPLC system equipped with a UV or PDA detector.[\[13\]](#)
- Chromatographic Conditions (Example):
  - Column: Inertsil ODS-3, 100 x 4.6 mm, 3.0 µm particle size.[\[13\]](#)
  - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile. A typical ratio might be 70:30 (Buffer:Acetonitrile).[\[13\]](#)
  - Flow Rate: 1.0 - 1.5 mL/min.[\[13\]](#)
  - Column Temperature: 40°C.[\[13\]](#)
  - Detection Wavelength: 215 nm.[\[13\]](#)
  - Injection Volume: 10 µL.
- Sample Preparation:
  - Prepare a standard stock solution by accurately weighing and dissolving **metomidate** hydrochloride working standard in a suitable diluent (e.g., mobile phase).[\[13\]](#)
  - Prepare sample solutions by dissolving the bulk drug substance or formulation in the same diluent to achieve a target concentration within the linear range of the method.

- Validation Parameters: The method should be validated according to ICH guidelines, assessing linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[\[13\]](#)

5.2 Chiral Analysis of Enantiomers by UHPLC-MS/MS Since **metomidate** is a racemic compound, distinguishing between its R- and S-enantiomers is critical, especially in abuse and forensic contexts.[\[15\]](#)

- Objective: To separate and quantify the R- and S-enantiomers of **metomidate**.
- Instrumentation: An ultra-high-performance liquid chromatography system coupled with a tandem mass spectrometer (UHPLC-MS/MS).[\[15\]](#)
- Chromatographic Conditions:
  - Chiral Column: Lux 3  $\mu$ m cellulose-3, 150 mm  $\times$  4.6 mm.[\[15\]](#)
  - Mobile Phase: Gradient elution using a mixture of solvents appropriate for chiral separation, such as acetonitrile and buffered aqueous solutions.
  - Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
- Sample Preparation (for hair analysis):
  - Approximately 20 mg of hair is washed and pulverized via cryogenic grinding.[\[15\]](#)
  - The sample is extracted with an organic solvent like acetonitrile.[\[15\]](#)
  - The extract is then concentrated and reconstituted in the mobile phase for injection.
- Data Analysis: The enantiomeric ratio is often quantified using the enantiomeric fraction (EF), defined as  $[R\text{-enantiomer}] / ([R\text{-enantiomer}] + [S\text{-enantiomer}])$ .[\[15\]](#)



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### General Workflow for Chromatographic Analysis

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